6-Ethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2 It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For instance, the reaction of 1,2-phenylenediamine with ethylglyoxal in methanol, catalyzed by titanium silicate-1, yields this compound . This reaction is typically carried out at room temperature and is scalable to multigram quantities.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts like molecular iodine or cerium ammonium nitrate are preferred . These methods not only enhance the yield but also reduce the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated quinoxalines, alkylated quinoxalines, acylated quinoxalines.
Scientific Research Applications
6-Ethylquinoxaline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethylquinoxaline varies depending on its application. In biological systems, it often targets specific enzymes or receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer research, this compound derivatives induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the ethyl group, with similar but less potent biological activities.
Quinazoline: Another nitrogen-containing heterocycle with applications in anticancer and antiviral research.
Cinnoline: A structural isomer of quinoxaline with distinct pharmacological properties.
Uniqueness of 6-Ethylquinoxaline: The presence of the ethyl group at the sixth position enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. This modification often results in increased potency and selectivity in its biological activities compared to its parent compound, quinoxaline .
Properties
CAS No. |
83570-44-9 |
---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
6-ethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3 |
InChI Key |
NHOOTVPICXUNMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.